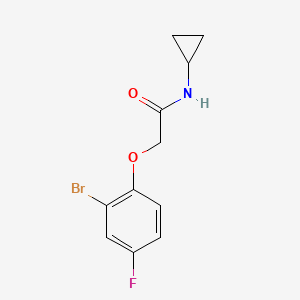
2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide
Übersicht
Beschreibung
“2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide” is a chemical compound with the molecular formula C16H19BrFNO2. It has an average mass of 356.230 Da and a monoisotopic mass of 355.058319 Da .
Molecular Structure Analysis
The molecular structure of “2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a cyclopropyl group through an acetamide linkage .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
- A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), has been developed. This synthesis method could indicate the type of chemical processes and applications related to the synthesis of complex organic compounds, including "2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide" (Qiu et al., 2009).
Environmental Impact and Toxicology
- The environmental concentrations, toxicology, and impact of 2,4,6-Tribromophenol, a widely produced brominated phenol, were reviewed. This reflects the environmental aspect of research related to brominated and fluorinated compounds, indicating the importance of studying their environmental fate and toxic effects (Koch & Sures, 2018).
Novel Applications in Sensing and Detection
- Research on fluorescent chemosensors based on 4-Methyl-2,6-diformylphenol for detecting various analytes highlights the potential application of complex organic compounds in the development of sensitive and selective detection methods for environmental, biological, and chemical analyses (Roy, 2021).
Pharmacology and Drug Development
- The pharmacological properties and therapeutic potential of Thymol, a natural monoterpene phenol, were reviewed, showcasing the extensive research into the biological activities and potential pharmaceutical applications of phenolic compounds. This might parallel the research interest in studying the pharmacological activities of "2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide" for potential therapeutic applications (Nagoor Meeran et al., 2017).
Wirkmechanismus
Target of Action
Based on its structural similarity to other bromo-fluorophenol compounds, it may interact with various enzymes or receptors in the body .
Mode of Action
Bromo-fluorophenol compounds often act through nucleophilic substitution reactions . The bromine atom, being a good leaving group, may be replaced by a nucleophile in the body, leading to the formation of a new compound .
Biochemical Pathways
Bromo-fluorophenol compounds can potentially influence a variety of biochemical pathways due to their reactivity .
Pharmacokinetics
Similar compounds often have good bioavailability due to their ability to form stable interactions with biological molecules .
Result of Action
The compound’s potential to undergo nucleophilic substitution reactions suggests that it could modify the structure of target molecules, potentially altering their function .
Eigenschaften
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c12-9-5-7(13)1-4-10(9)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRJTSAYADFACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




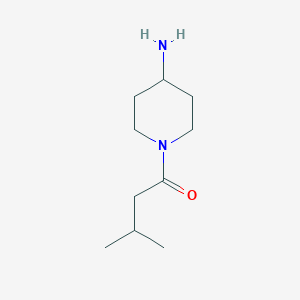

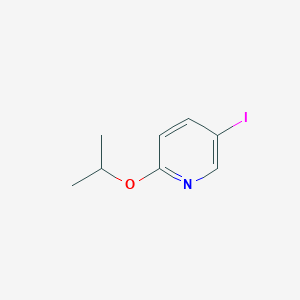
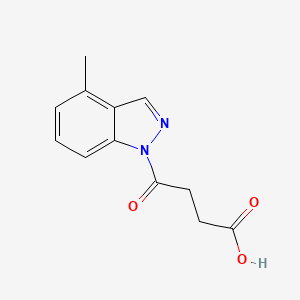

![4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B3165746.png)
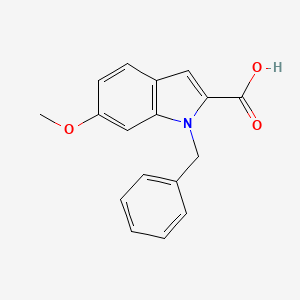

![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B3165785.png)
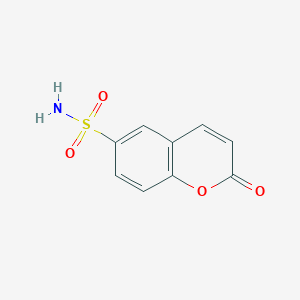
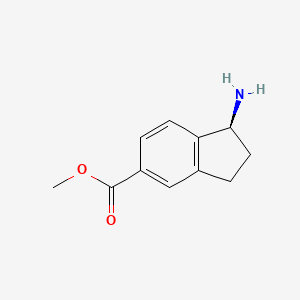
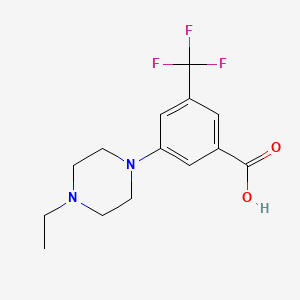
![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)